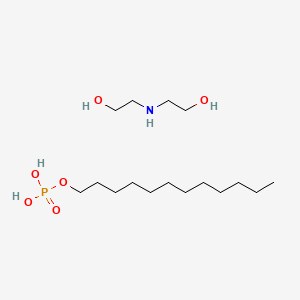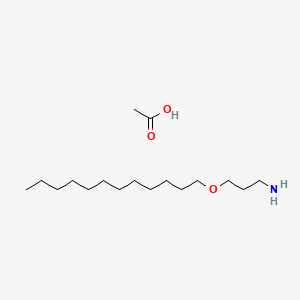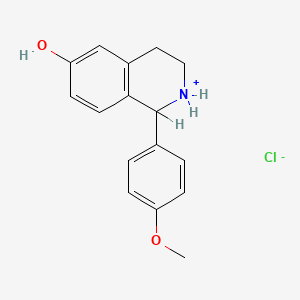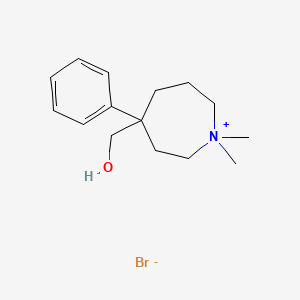
Pentane-1,5-diyl bis(2-bromopropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-1,5-diyl bis(2-bromopropionate) is a chemical compound with the molecular formula C11H18Br2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two bromopropionate groups attached to a pentane backbone, making it a versatile reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(2-bromopropionate) typically involves the reaction of pentane-1,5-diol with 2-bromopropionyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromopropionyl bromide .
Industrial Production Methods
Industrial production of pentane-1,5-diyl bis(2-bromopropionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-1,5-diyl bis(2-bromopropionate) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pentane derivatives with various functional groups.
Reduction Reactions: The major products are pentane-1,5-diol derivatives.
Oxidation Reactions: The primary products are pentane-1,5-dicarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Pentane-1,5-diyl bis(2-bromopropionate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules and the development of bioconjugates.
Wirkmechanismus
The mechanism of action of pentane-1,5-diyl bis(2-bromopropionate) involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The pentane backbone provides structural stability, while the bromopropionate groups facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-1,5-diyl bis(3-bromopropionate): Similar in structure but with bromine atoms at different positions.
Hexane-1,6-diyl bis(2-bromopropionate): Similar backbone but with an additional carbon atom.
Butane-1,4-diyl bis(2-bromopropionate): Shorter backbone with similar functional groups.
Uniqueness
Pentane-1,5-diyl bis(2-bromopropionate) is unique due to its specific backbone length and the positioning of the bromopropionate groups. This configuration provides distinct reactivity and stability, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
94023-70-8 |
|---|---|
Molekularformel |
C11H18Br2O4 |
Molekulargewicht |
374.07 g/mol |
IUPAC-Name |
5-(2-bromopropanoyloxy)pentyl 2-bromopropanoate |
InChI |
InChI=1S/C11H18Br2O4/c1-8(12)10(14)16-6-4-3-5-7-17-11(15)9(2)13/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
KPMRDMGYLIQKQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCCCCCOC(=O)C(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


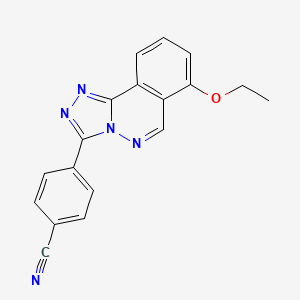
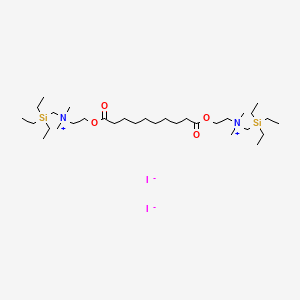
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

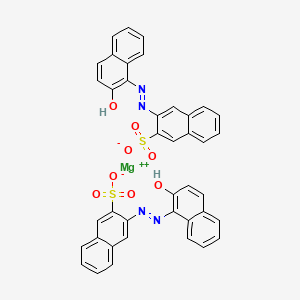
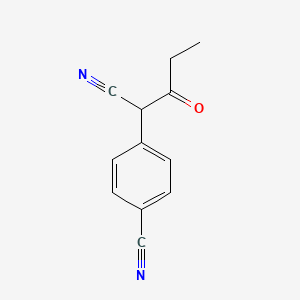
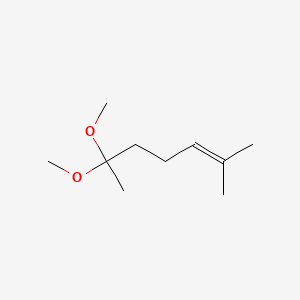
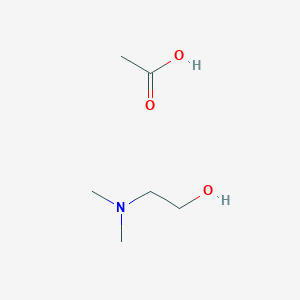
![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)
